2-Naphthyl dihydrogen phosphate

Description

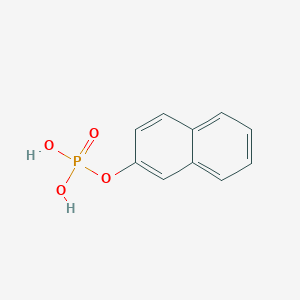

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-yl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTZJAKSNDFPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14463-68-4 (mono-hydrochloride salt), 31681-98-8 (di-hydrochloride salt), 71436-98-1 (calcium salt), 83817-45-2 (calcium salt(1:1)) | |

| Record name | beta-Naphthyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50926983 | |

| Record name | Naphthalen-2-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13095-41-5 | |

| Record name | 2-Naphthalenol, 2-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13095-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Naphthyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalen-2-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Naphthyl Dihydrogen Phosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 2-Naphthyl dihydrogen phosphate, a versatile chromogenic and fluorogenic substrate with significant applications in enzyme activity assays and histochemical staining. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its utility, provides detailed experimental protocols, and offers insights into its synthesis and chemical properties.

Introduction: The Utility of this compound in Enzymatic Analysis

This compound is an aryl phosphate ester that serves as a highly effective substrate for various phosphatases, including alkaline phosphatase (ALP) and acid phosphatase (ACP).[1] Its utility lies in the enzymatic cleavage of the phosphate group, which liberates 2-naphthol. This product can then be detected through two primary modalities: colorimetric and fluorometric analysis. This dual-detection capability, coupled with its specificity for phosphatases, makes this compound a valuable tool in diverse research and diagnostic applications.

The fundamental principle of its application is the enzymatic hydrolysis reaction. Phosphatases catalyze the removal of the phosphate group from the this compound molecule, yielding 2-naphthol and an inorganic phosphate ion. The liberated 2-naphthol is the key to detection.

Physicochemical Properties and Synthesis

A thorough understanding of the chemical and physical characteristics of this compound is paramount for its effective use and storage.

Chemical and Physical Data Summary

| Property | Value |

| Molecular Formula | C₁₀H₉O₄P |

| Molecular Weight | 224.15 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 172-173 °C |

| Solubility | Soluble in aqueous buffers, DMSO, and DMF |

| Storage | Store at -20°C, protected from light and moisture |

Synthesis of this compound: A Representative Protocol

The synthesis of aryl phosphates like this compound can be achieved through the phosphorylation of the corresponding phenol, in this case, 2-naphthol. A common method involves the use of a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base.

Disclaimer: This protocol is a representative example and should be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.

Experimental Protocol: Phosphorylation of 2-Naphthol

Materials:

-

2-Naphthol

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve 2-naphthol in anhydrous toluene.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride to the cooled solution with constant stirring.

-

Add anhydrous pyridine dropwise to the reaction mixture, maintaining the temperature at 0°C. The pyridine acts as a base to neutralize the HCl generated during the reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding cold, dilute hydrochloric acid.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the highly reactive phosphorus oxychloride.

-

Low Temperature: The reaction is performed at 0°C to control the exothermic nature of the phosphorylation and to minimize side reactions.

-

Pyridine as a Base: Pyridine is used to scavenge the hydrochloric acid produced, driving the reaction to completion and preventing acid-catalyzed side reactions.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Enzymatic Assays

This compound is a versatile substrate for the determination of phosphatase activity, adaptable for both colorimetric and fluorometric detection methods.

Colorimetric Assay for Phosphatase Activity

In the colorimetric assay, the enzymatically liberated 2-naphthol is coupled with a diazonium salt to form a colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the phosphatase activity.

Experimental Protocol: Colorimetric Alkaline Phosphatase (ALP) Assay

Materials:

-

This compound solution (substrate)

-

Alkaline phosphatase (enzyme standard and samples)

-

Alkaline buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

Diazonium salt solution (e.g., Fast Red TR)

-

Stop solution (e.g., 3 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Substrate Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute to the working concentration in the alkaline buffer.

-

Diazonium Salt Solution: Prepare a fresh solution of the diazonium salt in a suitable buffer immediately before use.

-

-

Assay Setup:

-

Pipette 50 µL of each enzyme standard and sample into the wells of a 96-well plate.

-

Include a blank control containing 50 µL of the alkaline buffer.

-

-

Initiate Reaction:

-

Add 50 µL of the this compound working solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Color Development:

-

Add 50 µL of the diazonium salt solution to each well.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

-

Stop Reaction:

-

Add 50 µL of the stop solution to each well.

-

-

Measurement:

-

Read the absorbance at the appropriate wavelength (e.g., 405 nm for the azo dye formed with Fast Red TR) using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of all standards and samples.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the ALP activity in the samples by interpolating their absorbance values from the standard curve.

-

Diagram: Colorimetric Assay Workflow

Caption: Workflow for the colorimetric detection of phosphatase activity.

Fluorometric Assay for Phosphatase Activity

The fluorometric assay leverages the inherent fluorescence of the liberated 2-naphthol. The intensity of the fluorescence emission is directly proportional to the amount of 2-naphthol produced and, therefore, to the phosphatase activity. This method generally offers higher sensitivity compared to colorimetric assays.

Experimental Protocol: Fluorometric Alkaline Phosphatase (ALP) Assay

Materials:

-

This compound solution (substrate)

-

Alkaline phosphatase (enzyme standard and samples)

-

Alkaline buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

Stop solution (e.g., 3 M NaOH)

-

Black 96-well microplate (for fluorescence)

-

Fluorometric microplate reader

Procedure:

-

Prepare Reagents:

-

Substrate Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute to the working concentration in the alkaline buffer.

-

-

Assay Setup:

-

Pipette 50 µL of each enzyme standard and sample into the wells of a black 96-well plate.

-

Include a blank control containing 50 µL of the alkaline buffer.

-

-

Initiate Reaction:

-

Add 50 µL of the this compound working solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

-

Stop Reaction:

-

Add 50 µL of the stop solution to each well.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorometric microplate reader with excitation at ~330 nm and emission at ~450 nm (optimal wavelengths may need to be determined empirically).

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from the fluorescence of all standards and samples.

-

Generate a standard curve by plotting the fluorescence of the standards against their known concentrations.

-

Determine the ALP activity in the samples by interpolating their fluorescence values from the standard curve.

-

Diagram: Fluorometric Assay Workflow

Caption: Workflow for the fluorometric detection of phosphatase activity.

Application in Histochemical Staining

This compound is a valuable substrate for the histochemical localization of phosphatase activity in tissue sections. The principle is similar to the colorimetric assay, where the liberated 2-naphthol reacts with a diazonium salt to form an insoluble, colored precipitate at the site of enzyme activity.

Experimental Protocol: Histochemical Staining for Alkaline Phosphatase (ALP)

Materials:

-

Frozen or paraffin-embedded tissue sections

-

This compound

-

Diazonium salt (e.g., Fast Blue RR salt)

-

N,N-Dimethylformamide (DMF)

-

Tris buffer (0.1 M, pH 9.0)

-

Magnesium chloride (MgCl₂)

-

Fixative (e.g., cold acetone for frozen sections, 4% paraformaldehyde for paraffin-embedded sections)

-

Nuclear counterstain (e.g., Mayer's Hematoxylin)

-

Aqueous mounting medium

Procedure:

-

Tissue Preparation:

-

Frozen Sections: Fix fresh frozen sections in cold acetone for 10 minutes. Air dry briefly.

-

Paraffin-Embedded Sections: Deparaffinize and rehydrate sections through graded alcohols to distilled water.

-

-

Preparation of Staining Solution (prepare fresh):

-

Substrate Stock Solution: Dissolve 10 mg of this compound in 0.5 mL of DMF.

-

Working Staining Solution: To 50 mL of 0.1 M Tris buffer (pH 9.0), add the substrate stock solution and 10 mg of Fast Blue RR salt. Mix until dissolved and filter.

-

-

Incubation:

-

Cover the tissue sections with the freshly prepared staining solution and incubate at 37°C for 15-60 minutes.

-

-

Washing:

-

Rinse the sections gently with distilled water.

-

-

Counterstaining (Optional):

-

Counterstain with Mayer's Hematoxylin for 1-2 minutes to visualize nuclei.

-

"Blue" the sections by rinsing in running tap water.

-

-

Mounting:

-

Mount the sections with an aqueous mounting medium. Do not dehydrate through alcohols and xylene , as the azo dye product can be soluble in organic solvents.

-

Expected Results: Sites of alkaline phosphatase activity will appear as a colored precipitate (e.g., blue-violet with Fast Blue RR).

Diagram: Histochemical Staining Workflow

Sources

An In-depth Technical Guide to the Synthesis of 2-Naphthyl Dihydrogen Phosphate

Aimed at Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of the synthesis, purification, and characterization of 2-Naphthyl dihydrogen phosphate. As a key substrate in numerous biochemical assays, the quality and purity of this compound are critical for reliable and reproducible results. This document provides not only detailed protocols but also the underlying chemical principles and practical insights essential for successful synthesis.

Introduction: The Role of this compound in Research and Diagnostics

This compound is an aryl phosphate ester formed from the condensation of phosphoric acid and 2-naphthol.[1] It serves as a chromogenic substrate for various phosphatases.[1] The enzymatic cleavage of the phosphate group releases 2-naphthol, a compound that can be detected and quantified, often after coupling with a diazonium salt to produce a colored azo dye. This reaction forms the basis of many assays for acid and alkaline phosphatase activity, which are important in diagnostics and biomedical research.[2][3]

Synthetic Methodologies: A Comparative Analysis

The core of synthesizing this compound lies in the phosphorylation of 2-naphthol.[4] Several methods exist, with the choice depending on factors like scale, required purity, and available reagents.

Method A: Phosphorylation using Phosphorus Oxychloride (POCl₃)

This is a widely used and established method for preparing aryl phosphates.[5][6]

Underlying Principle: The reaction involves the nucleophilic attack of the hydroxyl group of 2-naphthol on the electrophilic phosphorus atom of phosphorus oxychloride. The reaction is typically carried out in the presence of a base, such as pyridine, which acts as a solvent and neutralizes the hydrochloric acid byproduct.[5][7] Subsequent hydrolysis of the intermediate phosphoryl dichloride yields the final dihydrogen phosphate product.

Figure 1: General workflow for the synthesis of this compound using POCl₃.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a drying tube, dissolve 2-naphthol in anhydrous pyridine.[5]

-

Phosphorylation: Cool the solution in an ice bath and add freshly distilled phosphorus oxychloride dropwise with continuous stirring. An exothermic reaction will occur.[5][7]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis (Work-up): Carefully pour the reaction mixture into a beaker containing crushed ice and hydrochloric acid. This step hydrolyzes the intermediate and precipitates the crude product.[5]

-

Isolation: Collect the crude this compound by vacuum filtration and wash it thoroughly with cold water.[5][8]

Advantages:

-

Cost-effective and utilizes readily available reagents.

-

Generally provides good yields.

Disadvantages:

-

Phosphorus oxychloride is highly corrosive and moisture-sensitive, requiring careful handling in a fume hood.[5]

-

The reaction can be vigorous and requires careful temperature control.

-

The use of pyridine can complicate purification.

Purification: Achieving High-Purity Substrate

The purity of this compound is crucial for its use in sensitive enzymatic assays. Recrystallization is the most common method for purification.

Recrystallization Protocol:

-

Solvent Selection: A mixture of ethanol and water is often effective for recrystallization. The crude product should be soluble in the hot solvent mixture and sparingly soluble at room temperature.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent mixture.

-

Decolorization: If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

-

Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce the formation of pure crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[7]

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 1: Analytical Techniques for Characterization

| Technique | Purpose | Expected Results |

| Melting Point | Assess purity. | A sharp melting point in the range of 172-173 °C indicates high purity.[1] |

| ¹H NMR Spectroscopy | Structural confirmation. | Signals corresponding to the aromatic protons of the naphthalene ring and the phosphate protons. |

| ³¹P NMR Spectroscopy | Confirm the presence of the phosphate group. | A characteristic singlet peak for the phosphate ester. |

| Mass Spectrometry | Determine molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of 224.15 g/mol .[1][9][10] |

| FT-IR Spectroscopy | Identify functional groups. | Characteristic absorption bands for P=O, P-O-C, and aromatic C-H bonds. |

A Self-Validating Workflow for Synthesis and Quality Assurance

To ensure the production of high-quality this compound, a workflow with integrated quality control checkpoints is recommended.

Figure 2: A comprehensive workflow for the synthesis and quality validation of this compound.

Safety and Handling

-

2-Naphthol: Can be harmful if ingested or inhaled and may cause irritation to the skin and eyes.[4]

-

Phosphorus Oxychloride: Is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.[5]

-

Pyridine: Is a flammable and toxic liquid.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling these chemicals.

Conclusion

The synthesis of this compound, while straightforward in principle, requires careful attention to reaction conditions, purification, and characterization to ensure a high-quality product. The methodologies and insights provided in this guide are intended to equip researchers and professionals with the necessary knowledge to produce this valuable biochemical reagent with confidence and reliability.

References

-

Organic Syntheses. (R)-(−)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate. [Link]

-

Taylor & Francis Online. PHOSPHORYLATION OF PHENOLS AND NAPHTHOLS BY PHENYLMETHYLENEPHOSPHINE OXIDE GENERATED BY THE THERMOLYSIS OF A 2-PHOSPHABICYCLO[2.2.2]OCTA-5,7-DIENE 2-OXIDE. [Link]

-

PubChem. This compound. [Link]

-

Determining Rate Constants of 2-Naphthol in Varying pH Solutions Using Fluorescence. [Link]

-

Organic Syntheses. Procedure. [Link]

- Google Patents. Novel process for efficiently and continuously synthesizing 2-naphthol.

-

PubChem. Naphthyl phosphate. [Link]

-

PubChem. 2-Naphthol. [Link]

-

ResearchGate. The primary reaction pathway of 2‐naphthol. [Link]

-

ResearchGate. 1,1′-Binaphthalene-2,2′-diyl hydrogen phosphate. [Link]

-

PubMed. Histochemical comparison of naphthol AS-phosphates for the demonstration of phosphatases. [Link]

-

Organic Chemistry Portal. Convenient Preparation of Long-Chain Dialkyl Phosphates. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Histochemical comparison of naphthol AS-phosphates for the demonstration of phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. PubChemLite - this compound (C10H9O4P) [pubchemlite.lcsb.uni.lu]

- 10. chemscene.com [chemscene.com]

2-Naphthyl dihydrogen phosphate mechanism of action

An In-Depth Technical Guide to the Mechanism and Application of 2-Naphthyl Dihydrogen Phosphate

Abstract

This compound and its derivatives serve as cornerstone substrates for the detection and quantification of phosphatase activity across a multitude of research and diagnostic applications. Their utility is rooted in a robust enzymatic mechanism that cleaves the phosphate monoester, liberating a reactive naphthol moiety. This product can then be detected through various means, most notably by coupling with a diazonium salt to produce a distinct, localized colorimetric precipitate or by leveraging its intrinsic fluorescence for highly sensitive quantitative assays. This guide provides a comprehensive exploration of the core mechanism of action, discusses the critical parameters influencing experimental design, and presents detailed protocols for its application in both histochemical and biochemical contexts.

Introduction: The Role of Naphthyl Phosphates in Enzyme Detection

Phosphatases are a ubiquitous class of hydrolase enzymes responsible for removing phosphate groups from a wide array of molecules, a process known as dephosphorylation. Their activity is integral to countless cellular processes, including signal transduction, bone mineralization, and metabolism.[1][2] Consequently, the activity levels of specific phosphatases, such as alkaline phosphatase (ALP) and acid phosphatase (AP), can serve as critical biomarkers for various physiological and pathological states.[1][3]

Naphthyl phosphates, including this compound and its substituted analogs like Naphthol AS-BI phosphate, are synthetic substrates designed for the precise detection of these enzymes.[3][4][5][6][7] The fundamental principle of their use involves the enzymatic hydrolysis of the phosphate group, which releases a naphthol derivative.[4][8] This liberated product is the key to visualization and quantification, making these substrates invaluable tools in histochemistry, immunoassays, and clinical diagnostics.

Core Mechanism: Enzymatic Hydrolysis and Product Formation

The mechanism of action proceeds in two well-defined stages: enzymatic cleavage followed by product detection. The fidelity of any assay using this substrate is critically dependent on understanding the kinetics and requirements of both steps.

The Phosphatase-Catalyzed Reaction

Phosphatases catalyze the hydrolysis of this compound into 2-naphthol and an inorganic phosphate ion (Pi). The reaction is highly specific to the enzyme class, with alkaline and acid phosphatases exhibiting optimal activity at alkaline (pH 8.0-10.0) and acidic (pH 4.0-6.0) conditions, respectively.[9][10][11]

The active site of alkaline phosphatase, a well-studied zinc-containing metalloenzyme, provides a clear example of the catalytic mechanism.[12][13] It contains two zinc ions (Zn1, Zn2) and one magnesium ion (Mg) that are essential for its catalytic function.[1][12] The reaction is proposed to follow an SN2(P) mechanism involving a covalent phosphoseryl intermediate.[14][15]

The key steps are:

-

Substrate Binding: The phosphate group of the substrate coordinates with the two zinc ions and Arg166 in the active site.[12][13]

-

Nucleophilic Attack: A highly reactive serine residue (Ser102), activated by the metal ions, performs a nucleophilic attack on the phosphorus atom of the substrate.[12]

-

Intermediate Formation: This attack forms a transient pentacovalent intermediate, leading to the cleavage of the P-O bond and the release of the 2-naphthol leaving group. A covalent phosphoseryl intermediate is formed with the enzyme.[12][15]

-

Hydrolysis & Regeneration: A water molecule, activated by Zn1, hydrolyzes the phosphoseryl intermediate, releasing inorganic phosphate and regenerating the active enzyme for the next catalytic cycle.[12][13]

Caption: Enzymatic hydrolysis of this compound by a phosphatase.

Detection of the 2-Naphthol Product

The liberated 2-naphthol is colorless and must be converted into a detectable signal. The two primary methods are colorimetric and fluorometric detection.

This is the most common method used in histochemistry. The reaction medium contains a stable diazonium salt (e.g., Fast Red TR, Fast Blue BB).[16] The released 2-naphthol immediately couples with this salt to form a highly colored, insoluble azo dye.[4][8]

The choice of diazonium salt is critical as it determines the color and stability of the final precipitate. The insolubility of the resulting azo dye is a paramount feature for histochemical applications, as it ensures the colored product precipitates directly at the site of enzyme activity, providing sharp, accurate localization and preventing diffusion artifacts.[8]

Caption: The azo-dye coupling reaction for colorimetric detection of 2-naphthol.

For more sensitive, quantitative assays, the intrinsic fluorescence of the naphthol product can be utilized. Substituted derivatives such as Naphthol AS-BI phosphate are often preferred as they yield products with superior fluorescent properties.[3] Upon enzymatic cleavage, the resulting Naphthol AS-BI product can be excited to produce a strong fluorescent signal, which is directly proportional to the amount of enzyme activity. This method avoids the need for a secondary coupling reaction and offers a wider dynamic range for quantification.

Data Presentation: Comparison of Phosphatase Substrates

The selection of a substrate depends on the specific requirements of the assay, such as the desired sensitivity, detection method, and application.

| Substrate | Principle | Detection Method | Product Signal | Primary Application |

| 2-Naphthyl Phosphate | Azo-Dye Coupling | Colorimetric | Varies with diazo salt (e.g., Red, Blue) | Histochemistry (IHC) |

| Naphthol AS-BI Phosphate | Intrinsic Fluorescence | Fluorometric | Fluorescent (Ex/Em: 405/515 nm)[3] | Quantitative Assays, IHC |

| p-Nitrophenyl Phosphate (pNPP) | Direct Colorimetric | Spectrophotometry | Yellow (Abs @ 405 nm)[16] | ELISA, Solution Assays |

| BCIP/NBT | Redox Reaction | Colorimetric | Dark Blue/Purple Precipitate[16] | Western Blot, IHC |

Experimental Protocols & Workflows

Adherence to validated protocols is essential for reproducible and trustworthy results. The following are representative workflows for the application of naphthyl phosphate substrates.

Protocol 1: Histochemical Staining of Alkaline Phosphatase

This protocol provides a framework for localizing ALP activity in frozen tissue sections using an azo-dye coupling method.

Workflow Overview

Caption: General workflow for histochemical localization of phosphatase activity.

Step-by-Step Methodology:

-

Tissue Preparation: Use snap-frozen tissue sections (10-16 µm) mounted on charged microscope slides.[11] For some applications, brief fixation in cold acetone or 4% paraformaldehyde may be required.[10]

-

Reagent Preparation (Prepare Fresh):

-

Buffer: Prepare 0.1 M Tris buffer, pH 9.0.[10]

-

Substrate Stock: Dissolve 10 mg of Naphthol AS-TR phosphate in 0.5 mL of N,N-Dimethylformamide (DMF).[10]

-

Working Staining Solution: To 50 mL of Tris buffer, add a diazonium salt such as 10 mg of Fast Red TR. Mix until dissolved. Immediately before use, add the 0.5 mL of Substrate Stock solution and mix thoroughly. Filter if necessary.[8][10]

-

-

Incubation:

-

Cover the tissue sections completely with the freshly prepared staining solution.

-

Incubate at 37°C for 15-60 minutes in the dark.[10] The optimal time should be determined empirically by monitoring color development under a microscope.

-

-

Washing:

-

Counterstaining (Optional):

-

To visualize cell nuclei, immerse slides in a suitable counterstain like Mayer's Hematoxylin for 1-2 minutes.

-

Rinse thoroughly in running tap water to "blue" the hematoxylin.[10]

-

-

Mounting:

-

Analysis:

-

Visualize under a brightfield microscope. Sites of alkaline phosphatase activity will appear as a sharp, colored precipitate (e.g., bright red with Fast Red TR).

-

Protocol 2: Quantitative Colorimetric Assay of Phosphatase Activity (96-Well Plate)

This protocol describes a method to quantify ALP activity in samples like cell lysates or serum using a microplate reader.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 9.5, containing 100 mM NaCl and 5 mM MgCl₂.[16]

-

Substrate/Dye Mixture: Prepare a working solution in the Assay Buffer containing Naphthol AS-TR phosphate (e.g., final concentration 0.2 mg/mL) and a diazonium salt like Fast Red TR (e.g., final concentration 0.2 mg/mL). This mixture must be prepared immediately before use and protected from light.[16]

-

Enzyme Standards: Prepare serial dilutions of a known concentration of alkaline phosphatase in Assay Buffer to generate a standard curve.

-

Samples: Prepare experimental samples (e.g., diluted cell lysates) in Assay Buffer.

-

-

Assay Procedure:

-

Pipette 50 µL of each standard, sample, and a buffer-only blank into separate wells of a 96-well microplate.

-

To initiate the reaction, add 50 µL of the freshly prepared Substrate/Dye Mixture to all wells.

-

Incubate the plate at 37°C for 15-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction remains within the linear range.[16]

-

-

Measurement:

-

Measure the absorbance of the colored product using a microplate reader. The appropriate wavelength depends on the azo dye formed (e.g., ~540 nm for the product of Naphthol AS-TR and Fast Red TR).[16]

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all standard and sample readings.

-

Plot the absorbance of the standards against their known concentrations to create a standard curve.

-

Determine the phosphatase activity in the experimental samples by interpolating their absorbance values from the standard curve.

-

Conclusion

This compound is a highly effective and versatile substrate for the detection of phosphatase activity. Its mechanism of action, which relies on enzymatic hydrolysis to produce a detectable naphthol product, forms the basis of robust colorimetric and fluorometric assays. A thorough understanding of this mechanism, from the role of metal ions in the enzyme's active site to the chemistry of azo-dye coupling, is essential for designing and troubleshooting experiments. By following validated protocols and carefully selecting reagents, researchers can leverage this powerful tool to accurately localize and quantify phosphatase activity, yielding critical insights in both basic science and clinical diagnostics.

References

- Continuous assay for acid phosphatase using 1-naphthyl phosphate as a substrate. (2025).

- 2-Naphthol. (n.d.).

- Naphthol AS-BI-Phosphate (CAS 1919-91-1). (n.d.). Cayman Chemical.

- Alkaline phosph

- A Comparative Review of Naphthol AS-TR and Naphthol AS-MX for Enzyme Detection. (n.d.). Benchchem.

- Assay of 2-naphthol in Human Urine by High-Performance Liquid Chromatography. (n.d.). Yonsei Medical Journal.

- 1-Naphthyl phosphate disodium salt, 98%. (n.d.). MedchemExpress.com.

- Janckila, A. J., et al. (2001). Naphthol-ASBI phosphate as a preferred substrate for tartrate-resistant acid phosphatase isoform 5b. Journal of Bone and Mineral Research, 16(4), 788-93.

- Application Notes and Protocols for Naphthol AS-TR Phosphate in Enzyme Histochemistry. (n.d.). Benchchem.

- Williams, A., & Naylor, R. A. (1971). Evidence for SN2(P) mechanism in the phosphorylation of alkaline phosphatase by substrates. Journal of the Chemical Society B: Physical Organic, 1973-1979.

- Protocol - Phosph

- Application Notes and Protocols for Alkaline Phosphatase Assay Using 1-(2-Methoxyphenyl)azo-2-naphthol-d3. (n.d.). Benchchem.

- Application Notes and Protocols: Naphthol AS-TR Phosphate for Histochemical Staining. (n.d.). Benchchem.

- A Comparative Guide to Phosphatase Substrates: Naphthol AS-TR Phosphate and Its Altern

- a-Naphthyl Phosphate: The Preferred Substrate for AcId Phosph

- Alkaline Phosphatase Staining Protocol. (2015). Neuromuscular Home Page, Washington University.

- Kim, E. E., & Wyckoff, H. W. (1992). Structure and mechanism of alkaline phosphatase. Annual Review of Biophysics and Biomolecular Structure, 21, 441-83.

- Structure and mechanism of alkaline phosph

- 2-Naphthol Impregnation Prior to Steam Explosion Promotes LPMO-Assisted Enzymatic Saccharification of Spruce and Yields High-Purity Lignin. (2022). ACS Sustainable Chemistry & Engineering.

- A Comparative Guide: Naphthol AS-TR Phosphate vs. Gomori Lead Methods for Enzyme Histochemistry. (n.d.). Benchchem.

- Burstone, M. S. (1958). Histochemical comparison of naphthol AS-phosphates for the demonstration of phosphatases.

- Catalytic mechanism of the alkaline phosphatase reaction. (n.d.).

- Rutenburg, A. M. (1966). Histochemical Demonstration of Alkaline Phosphatase Using Naphthol AS Phosphate: Comparison With the Substituted Naphthol AS Phosphates. Annales d'Histochimie, 11(2), 139-49.

- Experimental and In Silico Approaches to Study Carboxylesterase Substr

- Parsons, M. E., & Pennington, R. J. (1975). Hydrolysis of dipeptide 2-naphthylamides by human muscle enzymes. Biochemical Journal, 145(2), 413-6.

- Dynamic Modelling of Enzymatic Hydrolysis of Oil Using Lipase Immobilized on Zeolite. (n.d.). MDPI.

- The reaction mechanism of the Ideonella sakaiensis PETase enzyme. (2024).

- Gomori, G. (1954). Enzymatic Hydrolysis of Acyl Naphthylamines. Experimental Biology and Medicine, 85(4), 570-2.

- Lin, J., et al. (2008). Investigation of the enzyme hydrolysis products of the substrates of alkaline phosphatase in electrochemical immunosensing. Talanta, 76(4), 850-6.

Sources

- 1. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Histochemical comparison of naphthol AS-phosphates for the demonstration of phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histochemical demonstration of alkaline phosphatase using naphthol AS phosphate: comparison with the substituted naphthol AS phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 12. Structure and mechanism of alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Structure and mechanism of alkaline phosphatase. | Semantic Scholar [semanticscholar.org]

- 14. Evidence for SN2(P) mechanism in the phosphorylation of alkaline phosphatase by substrates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Cornerstone of Enzyme Histochemistry: A Technical Guide to 2-Naphthyl Dihydrogen Phosphate

For decades, the precise localization of enzyme activity within the intricate tapestry of tissues has been a cornerstone of biological and pathological research. Among the pioneering reagents that unlocked this cellular world, 2-Naphthyl dihydrogen phosphate holds a significant place. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the history, biochemistry, and practical application of this foundational chromogenic substrate, providing a comprehensive understanding of its role in the evolution of enzyme histochemistry.

Introduction: The Dawn of Azo-Dye Histochemistry

Prior to the advent of azo-dye methods, the histochemical localization of enzymes, particularly phosphatases, was fraught with challenges, often leading to diffusion artifacts and imprecise results. The introduction of naphthol-based substrates revolutionized the field by enabling the in-situ visualization of enzymatic activity through the formation of a distinctly colored, insoluble precipitate. This compound, a simple yet elegant molecule, was at the forefront of this revolution, paving the way for more complex and sophisticated techniques that are still in use today.

This guide will explore the historical context of its development, the underlying chemical principles of its action, detailed protocols for its use, and its relationship to the broader family of naphthol-based substrates.

Historical Perspective: From a Novel Idea to a Standard Technique

The journey of this compound in histochemistry is intertwined with the broader development of the simultaneous azo-dye coupling technique. A pivotal moment came in 1949 when Arnold M. Seligman and Leon H. Manheimer published their groundbreaking work on a new method for the histochemical demonstration of acid phosphatase.[1] This laid the conceptual framework for using a substrate that, upon enzymatic cleavage, releases a product that can be instantly coupled with a diazonium salt to form an insoluble, colored dye at the site of enzyme activity.

However, it was the extensive work of M.S. Burstone in the late 1950s and early 1960s that truly refined and popularized the use of naphthol-based phosphates, including 2-naphthyl phosphate and its derivatives, for the localization of both acid and alkaline phosphatases.[2] Burstone's meticulous studies compared various naphthol substrates and diazonium salts, establishing optimized protocols that significantly improved the precision and reliability of enzyme histochemistry. His 1958 paper in the Journal of the National Cancer Institute, "Histochemical comparison of naphthol AS-phosphates for the demonstration of phosphatases," is a landmark publication in this field.

The early methodologies primarily utilized the sodium salt of 2-naphthyl phosphate (also referred to as β-naphthyl phosphate) as the substrate. This was a significant improvement over previous techniques, offering better localization and a wider range of colors depending on the diazonium salt used.

Synthesis and Chemical Properties

This compound is an aryl phosphate ester. Its synthesis, in principle, involves the phosphorylation of 2-naphthol. While specific, detailed protocols for its direct synthesis are not as commonly cited as those for its more complex derivatives, the general approach involves reacting 2-naphthol with a phosphorylating agent, such as phosphorus oxychloride, followed by hydrolysis to yield the dihydrogen phosphate.

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₉O₄P |

| Molecular Weight | 224.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in alkaline solutions |

The key feature of this compound is the phosphate ester bond, which is susceptible to enzymatic hydrolysis by phosphatases.

Mechanism of Action: The Simultaneous Azo-Dye Coupling Reaction

The utility of this compound in histochemistry lies in a two-step reaction that occurs at the site of enzyme activity:

-

Enzymatic Hydrolysis: Phosphatases (either acid or alkaline, depending on the pH of the reaction medium) catalyze the hydrolysis of the phosphate ester bond in this compound. This reaction releases inorganic phosphate and free 2-naphthol (β-naphthol).

-

Azo-Coupling: The liberated 2-naphthol, a phenolic compound, immediately couples with a diazonium salt present in the incubation medium. This electrophilic aromatic substitution reaction forms a highly colored, insoluble azo dye. The rapid and localized nature of this coupling reaction is crucial for the precise visualization of enzyme activity, minimizing the diffusion of the reaction product.

The choice of the diazonium salt determines the final color of the precipitate. Commonly used diazonium salts include Fast Red TR (which produces a red precipitate) and Fast Blue BB (which produces a blue precipitate).

The Naphthol AS Family: An Important Evolution

It is crucial to distinguish this compound from the "Naphthol AS" phosphates. While related, Naphthol AS phosphates are derivatives of 2-hydroxy-3-naphthoic acid anilide. These substrates, also championed by Burstone, generally produce azo dyes with greater substantivity and insolubility, leading to even sharper localization of enzyme activity. However, the foundational principles of their use are identical to those of this compound.

Experimental Protocols

The following are generalized protocols for the demonstration of acid and alkaline phosphatase activity using a 2-naphthyl phosphate substrate. It is essential to note that optimal conditions (e.g., incubation time, substrate concentration) may vary depending on the tissue type and fixation method.

Protocol for Acid Phosphatase

Solutions:

-

Acetate Buffer (0.1 M, pH 5.0):

-

Solution A: 1.2 ml glacial acetic acid in 200 ml distilled water.

-

Solution B: 2.72 g sodium acetate (trihydrate) in 100 ml distilled water.

-

Mix Solution A and B to achieve a pH of 5.0.

-

-

Substrate Solution: Dissolve 10-20 mg of sodium 2-naphthyl phosphate in 20 ml of acetate buffer.

-

Diazonium Salt Solution: Freshly prepare a solution of a suitable diazonium salt (e.g., Fast Garnet GBC) at a concentration of approximately 1 mg/ml in the acetate buffer.

-

Incubation Medium: Mix the substrate solution and the diazonium salt solution just before use. Filter if necessary.

Procedure:

-

Prepare frozen sections (cryostat sections) of the tissue and mount on slides.

-

Fix the sections in cold (4°C) acetone or formalin for a short period (e.g., 5-10 minutes).

-

Rinse the slides briefly in distilled water.

-

Incubate the sections in the freshly prepared incubation medium at 37°C for 30-60 minutes.

-

Wash the slides in running tap water for 2-3 minutes.

-

Counterstain with a suitable nuclear stain (e.g., Mayer's hematoxylin) if desired.

-

Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Expected Results: Sites of acid phosphatase activity will be marked by a colored precipitate, the color of which depends on the diazonium salt used.

Protocol for Alkaline Phosphatase

Solutions:

-

Tris Buffer (0.1 M, pH 9.2): Dissolve 1.21 g of Tris base in 100 ml of distilled water and adjust the pH to 9.2 with 1N HCl.

-

Substrate Solution: Dissolve 10-20 mg of sodium 2-naphthyl phosphate in 20 ml of Tris buffer.

-

Diazonium Salt Solution: Freshly prepare a solution of a suitable diazonium salt (e.g., Fast Blue RR) at a concentration of approximately 1 mg/ml in the Tris buffer.

-

Incubation Medium: Mix the substrate solution and the diazonium salt solution just before use. Filter if necessary.

Procedure:

-

Prepare frozen sections (cryostat sections) of the tissue and mount on slides.

-

Air-dry the sections. Fixation is often omitted for alkaline phosphatase to preserve enzyme activity, but a brief cold acetone fixation can be used if necessary.

-

Incubate the sections in the freshly prepared incubation medium at room temperature for 15-30 minutes.

-

Wash the slides in running tap water for 2-3 minutes.

-

Counterstain with a suitable nuclear stain if desired.

-

Mount with an aqueous mounting medium.

Expected Results: Sites of alkaline phosphatase activity will be visualized by a colored precipitate.

Advantages and Limitations

Advantages:

-

Good Localization: The simultaneous coupling reaction minimizes the diffusion of the reaction product, leading to relatively precise localization of enzyme activity.

-

Versatility: A wide range of colors can be produced by using different diazonium salts, allowing for customization and double-staining techniques.

-

Historical Significance: Understanding this technique is crucial for interpreting older literature and appreciating the evolution of histochemistry.

Limitations:

-

Substantivity of the Azo Dye: The azo dyes formed from simple naphthols can have some solubility in lipids, potentially leading to minor diffusion artifacts. The Naphthol AS derivatives were developed to address this issue.

-

Inhibition by Diazonium Salts: Some diazonium salts can inhibit enzyme activity, requiring a balance between efficient coupling and preserving the enzyme's function.

-

Qualitative Nature: While providing excellent spatial information, the technique is primarily qualitative. Quantifying enzyme activity based on the intensity of the precipitate is challenging.

Conclusion

This compound stands as a testament to the ingenuity of early histochemists. While more sophisticated substrates and techniques have since been developed, the fundamental principles established with this simple yet effective molecule remain at the core of many modern enzyme localization methods. For researchers in both basic and applied sciences, a thorough understanding of the history, chemistry, and application of this compound provides a valuable foundation for the critical evaluation and innovative application of histochemical techniques in their own work.

References

-

Burstone, M. S. (1958). Histochemical comparison of naphthol AS-phosphates for the demonstration of phosphatases. Journal of the National Cancer Institute, 20(3), 601–615. [Link]

-

Seligman, A. M., & Manheimer, L. H. (1949). A new method for the histochemical demonstration of acid phosphatase. Journal of the National Cancer Institute, 9(5-6), 427–434. [Link]

Sources

An In-depth Technical Guide: 2-Naphthyl Dihydrogen Phosphate as a Substrate for Phosphatases

This guide provides a comprehensive overview of 2-Naphthyl dihydrogen phosphate and its application as a versatile substrate for the detection and quantification of phosphatase activity. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles, methodologies, and practical considerations for employing this substrate in various assay formats.

Introduction: The Principle of Phosphatase Detection

Phosphatases are a critical class of enzymes that catalyze the hydrolysis of phosphomonoesters, removing a phosphate group from their substrate.[1][2][3] The activity of these enzymes is integral to a vast array of cellular processes, including signal transduction, bone mineralization, and detoxification.[4] Consequently, the accurate measurement of phosphatase activity is a cornerstone of biomedical research and clinical diagnostics.[4]

This compound serves as an effective substrate for phosphatases, enabling the quantification of their activity through both chromogenic and fluorogenic detection methods.[5] The fundamental principle of these assays lies in the enzymatic cleavage of the phosphate group from the this compound molecule, which liberates 2-naphthol.[6] The resulting 2-naphthol can then be detected and quantified, providing a direct measure of phosphatase activity.

The Enzymatic Reaction and Detection of 2-Naphthol

The enzymatic reaction at the heart of these assays is the hydrolysis of this compound by a phosphatase. This reaction yields 2-naphthol and an inorganic phosphate ion. The liberated 2-naphthol is the key to detection and can be quantified using one of two primary methods: fluorometric or colorimetric detection.

Fluorometric Detection

2-naphthol is an intrinsically fluorescent molecule, a property that can be harnessed for highly sensitive detection.[7][8][9] When excited by ultraviolet light, 2-naphthol emits fluorescence that can be measured with a fluorometer.[7][10] This method offers high sensitivity, making it suitable for assays with low enzyme concentrations.

Colorimetric Detection

For colorimetric detection, the liberated 2-naphthol is chemically reacted with a diazonium salt in a process known as azo coupling.[11][12][13] This reaction produces a colored azo dye, and the intensity of the color, which is directly proportional to the amount of 2-naphthol produced, can be quantified using a spectrophotometer or microplate reader.[5][6] This method is robust and well-suited for high-throughput screening applications.[4]

Quantitative Data Summary

| Parameter | Value | Source |

| 2-Naphthol (Fluorometric) | ||

| Excitation Wavelength | 331 nm | [7][10] |

| Emission Wavelength | 354 nm | [7][10] |

| Azo Dye (Colorimetric) | ||

| Absorbance Maximum | ~405 nm (with Fast Red TR) | [6] |

Experimental Protocols

General Phosphatase Assay Workflow

The following diagram illustrates a generalized workflow for a phosphatase assay using this compound.

Caption: General workflow for phosphatase assays using this compound.

Detailed Protocol: Colorimetric Assay for Acid Phosphatase

This protocol provides a step-by-step method for determining acid phosphatase activity in a sample.

Materials:

-

This compound substrate solution

-

Acid phosphatase sample (e.g., serum, cell lysate)

-

Citrate buffer (pH ~5.3)

-

Fast Red TR (diazonium salt) solution

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Reagent Preparation: Prepare all solutions and allow them to reach the desired assay temperature.

-

Assay Setup: In a 96-well microplate, add the appropriate volume of citrate buffer to each well. Add the acid phosphatase sample to the sample wells and a corresponding volume of buffer to the blank wells.

-

Reaction Initiation: To each well, add the this compound substrate solution to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Color Development: Add the Fast Red TR solution to each well to couple with the liberated 2-naphthol, forming a colored azo dye.

-

Measurement: Measure the absorbance of each well at 405 nm.

-

Calculation: Subtract the absorbance of the blank from the absorbance of the samples. The net absorbance is proportional to the acid phosphatase activity.

Mechanism of Detection: A Closer Look

The versatility of this compound stems from the dual detection capabilities of its product, 2-naphthol. The following diagram illustrates the enzymatic reaction and the subsequent detection pathways.

Caption: Enzymatic hydrolysis and subsequent detection pathways of 2-naphthol.

Conclusion

This compound is a highly versatile and reliable substrate for the measurement of phosphatase activity. Its utility in both fluorogenic and chromogenic assays provides researchers with flexible and sensitive tools for a wide range of applications, from basic research to high-throughput drug screening. The principles and protocols outlined in this guide offer a solid foundation for the successful implementation of phosphatase assays using this valuable substrate.

References

-

The photophysical properties of 2-naphthol: A physical chemistry experiment. (n.d.). Retrieved from [Link]

-

Experiment 1: Excited-state properties of 2-naphthol (the acidity constants). (n.d.). Retrieved from [Link]

-

Exploring 2-Naphthol: Properties, Applications, and Manufacturing Excellence. (n.d.). Retrieved from [Link]

-

1017 Azocoupling of benzenediazonium chloride with 2-naphthol to 1-phenylazo-2-naphthol. (n.d.). Retrieved from [Link]

-

Labcare diagnostics. (n.d.). Acid Phosphatase. Retrieved from [Link]

-

Continuous assay for acid phosphatase using 1-naphthyl phosphate as a substrate. (2025, August 6). Retrieved from [Link]

-

BYJU'S. (n.d.). Preparation of 2-Naphthol Aniline Dye. Retrieved from [Link]

-

2-Naphthol scaffold as selective colorimetric and fluorescence 'turn-on' sensor of PO4. (2023, June 7). Retrieved from [Link]

-

LIBIOS. (n.d.). PHOSPHATE. Retrieved from [Link]

-

The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

-

SSERC. (n.d.). Protocol - Phosphatase Activity. Retrieved from [Link]

-

Reaction Coupling of dysonium salts. (n.d.). Retrieved from [Link]

-

Sensitive Fluorogenic Substrate for Alkaline Phosphatase. (n.d.). Retrieved from [Link]

-

BIOLABO. (n.d.). ALKALINE PHOSPHATASE. Retrieved from [Link]

-

The coupling reaction of fast red TR (FR) and naphthol AS-MX (N) after.... (n.d.). Retrieved from [Link]

-

Neuromuscular Home Page. (2015, December 28). ALKALINE PHOSPHATASE STAINING PROTOCOL. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Sensitive Fluorogenic Substrate for Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. labcarediagnostics.com [labcarediagnostics.com]

- 7. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. innospk.com [innospk.com]

- 10. Absorption [2-Naphthol] | AAT Bioquest [aatbio.com]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. byjus.com [byjus.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Part 1: The Core Principle — A Symphony of Hydrolysis and Coupling

An In-depth Technical Guide to the 2-Naphthyl Dihydrogen Phosphate Assay for Phosphatase Activity

This guide provides a comprehensive exploration of the this compound assay, a cornerstone technique in enzyme histochemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind methodological choices, and the framework for generating trustworthy, reproducible results.

The detection of phosphatase activity using this compound is not a single reaction, but a sequential, two-step process known as a simultaneous coupling azo dye method.[1] This elegant principle allows for the precise localization of enzyme activity by generating an insoluble, colored precipitate directly at the site of the enzyme.

Step 1: Enzymatic Hydrolysis — The Substrate Cleavage

The assay begins with the specific enzymatic cleavage of the substrate, this compound (or its salt, sodium α-naphthyl acid phosphate).[1] Phosphatases, such as Alkaline Phosphatase (ALP), are hydrolase enzymes that catalyze the removal of phosphate groups from various molecules.[2][3] In this assay, the target enzyme recognizes and hydrolyzes the phosphate ester bond of the substrate.

This reaction yields two products:

-

An inorganic phosphate ion (PO₄³⁻).

-

A highly reactive intermediate, 2-naphthol (also known as β-naphthol).[4][5]

The reaction is conducted at an alkaline pH (typically 8.0-10.0) when detecting alkaline phosphatase to ensure optimal enzyme activity.[6][7]

Step 2: Azo-Coupling — The Visualization Reaction

The liberated 2-naphthol does not remain free in the solution. The genius of this method lies in the simultaneous presence of a diazonium salt in the reaction buffer.[1][8] This salt acts as a coupling agent. The electron-rich 2-naphthol molecule rapidly undergoes an azo-coupling reaction with the diazonium salt.[4][9]

This electrophilic aromatic substitution reaction forms a large, intensely colored, and, critically, insoluble azo dye .[9][10] Because this reaction occurs immediately upon the formation of 2-naphthol, the resulting colored precipitate is deposited precisely at the location of the phosphatase activity, providing high-resolution spatial information within a cell or tissue sample.[1][8]

Sources

- 1. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. byjus.com [byjus.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Unlocking New Vistas for a Classic Chromogen: A Technical Guide to the Novel Applications of 2-Naphthyl Dihydrogen Phosphate

For Immediate Release

A deep dive into the untapped potential of 2-Naphthyl dihydrogen phosphate, this technical guide offers researchers, scientists, and drug development professionals a comprehensive look at both established and pioneering applications of this versatile molecule. Moving beyond its traditional role as a chromogenic substrate, this whitepaper explores its promising future in targeted drug delivery, responsive materials, and advanced biosensing.

Introduction: Re-evaluating a Workhorse Molecule

This compound (2-NDP) is an aryl phosphate ester that has long been a staple in biochemistry and histology.[1] Its primary and most well-understood application lies in its role as a chromogenic substrate for phosphatases, particularly alkaline phosphatase (ALP) and acid phosphatase (ACP). Upon enzymatic cleavage of the phosphate group, 2-NDP is hydrolyzed to 2-naphthol, a molecule that can be readily detected and quantified. This straightforward reaction has made 2-NDP an invaluable tool for enzyme assays and histochemical staining.

However, the very characteristic that makes 2-NDP a reliable laboratory reagent—its susceptibility to enzymatic activation—also positions it as a powerful trigger for a variety of smart materials and targeted therapeutic systems. This guide will first detail the foundational applications of 2-NDP and then delve into the exciting and novel applications that are emerging from the convergence of materials science, drug delivery, and biotechnology.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 13095-41-5 |

| Molecular Formula | C₁₀H₉O₄P |

| Molecular Weight | 224.15 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place. |

Foundational Applications: A Legacy of Detection

The traditional utility of this compound is centered on the detection and quantification of phosphatase activity. This is achieved through two primary methodologies: colorimetric enzyme assays and histochemical staining.

Colorimetric Assays for Phosphatase Activity

In a typical colorimetric assay, 2-NDP serves as a substrate for a phosphatase enzyme in a solution. The enzymatic reaction releases 2-naphthol, which can then be coupled with a diazonium salt to produce a colored azo dye. The intensity of the color, which is directly proportional to the amount of 2-naphthol produced, can be measured spectrophotometrically to determine the enzyme's activity.

While many commercial alkaline phosphatase assay kits now utilize p-nitrophenyl phosphate (pNPP) due to its direct color change upon hydrolysis, the principle of using a naphthyl-based substrate remains a valid and historically significant method.

Experimental Protocol: General Colorimetric Phosphatase Assay using this compound

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer for the specific phosphatase being assayed (e.g., alkaline buffer for ALP, acidic buffer for ACP).

-

Substrate Solution: Dissolve this compound in the assay buffer to the desired concentration.

-

Chromogenic Reagent: Prepare a solution of a diazonium salt (e.g., Fast Blue B salt) in an appropriate solvent.

-

Stop Solution: Prepare a solution to terminate the enzymatic reaction (e.g., a strong acid or a specific phosphatase inhibitor).

-

-

Assay Procedure:

-

Pipette the sample containing the phosphatase into a microplate well or cuvette.

-

Add the substrate solution to initiate the reaction.

-

Incubate at the optimal temperature for the enzyme for a defined period.

-

Add the chromogenic reagent to develop the color.

-

Add the stop solution to halt the reaction.

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of 2-naphthol.

-

Calculate the enzyme activity in the sample based on the standard curve.

-

Histochemical Localization of Enzyme Activity

In histochemistry, 2-NDP is used to visualize the location of phosphatase activity within tissue sections. The principle is similar to the colorimetric assay, but the reaction occurs in situ. The tissue section is incubated with a solution containing 2-NDP and a diazonium salt. At the sites of phosphatase activity, 2-naphthol is produced and immediately couples with the diazonium salt to form an insoluble, colored precipitate. This allows for the precise localization of the enzyme within the cellular and subcellular structures of the tissue.

Experimental Workflow: Histochemical Staining with this compound

Caption: Workflow for histochemical localization of phosphatase activity.

The Next Frontier: Novel Applications of this compound

The true potential of 2-NDP lies in harnessing its enzyme-responsive nature for applications beyond simple detection. The cleavage of the phosphate group can be used as a trigger to initiate a cascade of events, leading to controlled drug release, changes in material properties, or the generation of a detectable signal in sophisticated biosensors.

Phosphatase-Responsive Drug Delivery Systems

The development of "smart" drug delivery systems that release their payload in response to specific biological cues is a major goal in pharmacology.[2][3][4][5] Many diseases, including cancer and inflammation, are associated with the overexpression of certain enzymes, including phosphatases.[4] This provides a unique opportunity to design drug delivery systems that are activated specifically at the site of disease.

A prodrug strategy can be employed where a therapeutic agent is rendered inactive by conjugation with a phosphate group. This phosphate "cap" can be designed to be cleaved by overexpressed phosphatases at the target site, releasing the active drug. This compound serves as an excellent model for such a system, where the naphthol moiety could be replaced by a drug molecule.

Conceptual Framework: Phosphatase-Activated Prodrug Delivery

Caption: Mechanism of phosphatase-triggered drug release.

Advantages of a 2-NDP-based Prodrug Approach:

-

High Specificity: The drug is released primarily at the site of elevated phosphatase activity, minimizing off-target effects.

-

Improved Bioavailability: The phosphate group can increase the water solubility of a hydrophobic drug, improving its pharmacokinetic profile.

-

Controlled Release: The rate of drug release can be tuned by altering the structure of the phosphate ester to match the activity of the target phosphatase.

"Smart" Biomaterials and Hydrogels

Enzyme-responsive biomaterials are a class of "smart" materials that can change their physical or chemical properties in response to enzymatic activity.[6] This can be exploited for a variety of applications, including controlled drug release from hydrogels, tissue engineering scaffolds that degrade at a controlled rate, and diagnostic devices.

This compound can be incorporated into a polymer backbone or as a pendant group. The enzymatic cleavage of the phosphate group can trigger a change in the material's properties, such as:

-

Hydrogel Dissolution: The cleavage of phosphate cross-links in a hydrogel can lead to its dissolution and the release of an encapsulated therapeutic.

-

Changes in Hydrophilicity/Hydrophobicity: The conversion of the hydrophilic phosphate group to a more hydrophobic hydroxyl group can alter the surface properties of a material, influencing cell adhesion or protein adsorption.

-

Signal Generation: The release of 2-naphthol can be used as a fluorescent or colorimetric signal to indicate the degradation of the material.

Advanced Biosensing Platforms

The development of sensitive and selective biosensors is crucial for early disease diagnosis and environmental monitoring.[7] While traditional assays using 2-NDP are effective, the principles can be adapted to create more sophisticated sensing platforms.

For example, 2-NDP could be immobilized on a solid support, such as a nanoparticle or an electrode. The enzymatic release of 2-naphthol could then be detected using more sensitive techniques, such as:

-

Fluorescence Spectroscopy: 2-naphthol is fluorescent, and its release can be monitored with high sensitivity.

-

Electrochemical Detection: The oxidation of 2-naphthol at an electrode surface can be used to generate an electrical signal.

These approaches could lead to the development of highly sensitive point-of-care diagnostic devices for diseases associated with abnormal phosphatase levels.

Synthesis of this compound and its Derivatives

The ability to synthesize 2-NDP and its derivatives is crucial for exploring these novel applications. The general synthesis of aryl dihydrogen phosphates involves the phosphorylation of the corresponding hydroxyl compound.

General Synthesis Protocol for Aryl Dihydrogen Phosphates

A common method for the synthesis of aryl dihydrogen phosphates is the reaction of the parent alcohol or phenol with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), followed by hydrolysis.

-

Phosphorylation: The hydroxyl compound (e.g., 2-naphthol) is dissolved in an anhydrous solvent, and a base (e.g., pyridine) is added. The mixture is cooled, and phosphorus oxychloride is added dropwise. The reaction is stirred until completion.

-

Hydrolysis: The reaction mixture is carefully quenched with water or a dilute acid to hydrolyze the intermediate phosphoryl dichloride to the dihydrogen phosphate.

-

Purification: The product is then purified by recrystallization or chromatography.

Note: This is a generalized procedure, and the specific reaction conditions (e.g., solvent, temperature, reaction time) will need to be optimized for each specific substrate. The synthesis of related aryl phosphates has been described in the literature, providing a good starting point for optimization.[8]

Future Perspectives and Conclusion

This compound, a compound with a long history in the laboratory, is poised for a resurgence in a new era of "smart" and targeted technologies. Its simple, enzyme-triggered activation makes it an ideal candidate for a wide range of novel applications, from life-saving drug delivery systems to highly sensitive diagnostic tools.

The key to unlocking this potential lies in interdisciplinary research that combines the principles of biochemistry, materials science, and synthetic chemistry. By reimagining the role of this classic chromogen, scientists and engineers can develop innovative solutions to some of the most pressing challenges in medicine and biotechnology. The future of this compound is not just as a detector of enzymatic activity, but as an active participant in a new generation of intelligent and responsive systems.

References

-

Oxford Academic. (2021, June 17). Protein kinase sensors: an overview of new designs for visualizing kinase dynamics in single plant cells. Retrieved from [Link]

-

MDPI. (n.d.). Stimuli-Responsive (Smart) Drug Delivery Systems: An In-Depth Review. Retrieved from [Link]

-

RSC Publishing. (n.d.). Alkaline phosphatase-based electrochemical sensors for health applications. Retrieved from [Link]

-

ScienceAlert. (n.d.). pH Sensitive Drug Delivery Systems: A Review. Retrieved from [Link]

-

Frontiers. (2020, July 29). Enzyme-Responsive Nanoparticles for Anti-tumor Drug Delivery. Retrieved from [Link]

-

PubMed. (2022, June 8). Preparation and application of pH-responsive drug delivery systems. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of aryl phosphates based on pyrimidine and triazine scaffolds. Retrieved from [Link]

-

PNAS. (2010, November 15). Conserved mechanism for sensor phosphatase control of two-component signaling revealed in the nitrate sensor NarX. Retrieved from [Link]

-

PubMed Central. (n.d.). How Important Is the Phosphatase Activity of Sensor Kinases?. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Phosphoric Acid and Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). A sensitive fluorescence biosensor for alkaline phosphatase activity based on the Cu(II)-dependent DNAzyme. Retrieved from [Link]

-

PubMed Central. (n.d.). Enzyme-Responsive Nanomaterials for Controlled Drug Delivery. Retrieved from [Link]

-

ChemistryViews. (2021, November 8). Synthesis of Aryl-Dichlorophosphines. Retrieved from [Link]

-

ResearchGate. (n.d.). green synthesis development: preparation of 5-arylhydantoins in the presence of phosphate catalysts. Retrieved from [Link]

-

NIH. (n.d.). Enzyme-triggered PEGylated siRNA-nanoparticles for controlled release of siRNA. Retrieved from [Link]

-

Frontiers. (2022, June 27). Controlled Release of Therapeutics From Enzyme-Responsive Biomaterials. Retrieved from [Link]

-

ResearchGate. (n.d.). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. Retrieved from [Link]

-

Scoop.it. (2025, December 15). Emerging Non‐Thermal Technologies for Reducing Anti‐Nutritional Factors in Food Systems: A Systematic Review. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. scialert.net [scialert.net]

- 4. Frontiers | Enzyme-Responsive Nanoparticles for Anti-tumor Drug Delivery [frontiersin.org]

- 5. Preparation and application of pH-responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Alkaline phosphatase-based electrochemical sensors for health applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of aryl phosphates based on pyrimidine and triazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: A Guide to the 2-Naphthyl Dihydrogen Phosphate Protocol for Alkaline Phosphatase Detection

Introduction: Unveiling Alkaline Phosphatase Activity

Alkaline phosphatase (ALP) is a hydrolase enzyme ubiquitously expressed across various tissues, playing a critical role in dephosphorylating a multitude of substrates at an alkaline pH.[1] Its activity is a key diagnostic marker in hepatobiliary and bone diseases and a widely used reporter enzyme in molecular biology and histochemistry.[1] The 2-Naphthyl dihydrogen phosphate protocol offers a robust and versatile method for localizing ALP activity, particularly in tissue sections and cell preparations.

This application note provides an in-depth guide to the principles and practical execution of this protocol, which is founded on a simultaneous coupling azo dye reaction.[2] The methodology leverages the enzymatic cleavage of a phosphate group from the substrate, followed by an immediate reaction with a diazonium salt to produce a distinct, insoluble colored precipitate at the site of enzyme activity.[3]

Principle of the Assay: The Azo-Coupling Reaction